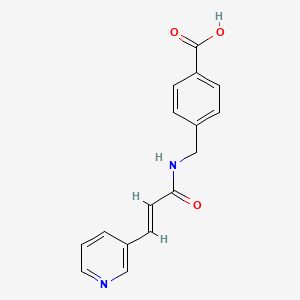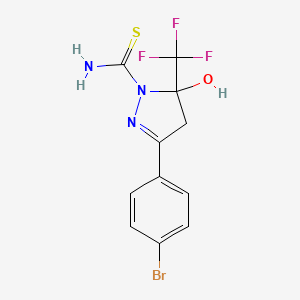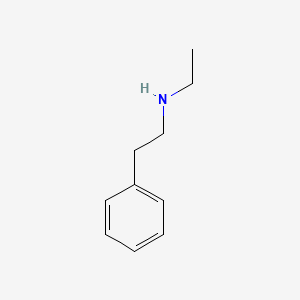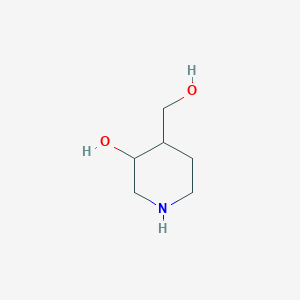
(6-Cyanonaphthalen-2-yl)boronic acid
説明
“(6-Cyanonaphthalen-2-yl)boronic acid” is a boronic acid derivative . Boronic acids are well-known for their ability to interact with diol groups found in sugars and glycoproteins . They are generally considered non-toxic .
Molecular Structure Analysis
The molecular structure of “(6-Cyanonaphthalen-2-yl)boronic acid” is represented by the formula C11H8BNO2 . Boronic acids are considered Lewis acids . More specific structural details are not available in the retrieved resources.Chemical Reactions Analysis
Boronic acids, including “(6-Cyanonaphthalen-2-yl)boronic acid”, can react with 1,2-diols through a reversible covalent condensation pathway . They have been used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .科学的研究の応用
- “(6-Cyanonaphthalen-2-yl)boronic acid” serves as an excellent organoboron reagent in SM coupling reactions. Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign properties .
Suzuki–Miyaura Coupling
Sensing Applications
Colorimetric Immunoassays
作用機序
Target of Action
The primary target of (6-Cyanonaphthalen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the (6-Cyanonaphthalen-2-yl)boronic acid interacts with the palladium catalyst through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the (6-Cyanonaphthalen-2-yl)boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The (6-Cyanonaphthalen-2-yl)boronic acid is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage requirements to maintain its stability and efficacy.
Result of Action
The result of the action of (6-Cyanonaphthalen-2-yl)boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action of (6-Cyanonaphthalen-2-yl)boronic acid is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability and efficacy of the compound. Furthermore, the compound’s success in the SM coupling reaction is also due to its relatively stable nature and its tolerance to various functional groups .
将来の方向性
Boronic acids, including “(6-Cyanonaphthalen-2-yl)boronic acid”, have potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . This suggests the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
(6-cyanonaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BNO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCZGAYUQAAPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyanonaphthalen-2-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)


![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)

![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)



![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)
![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)

